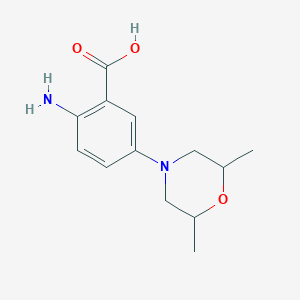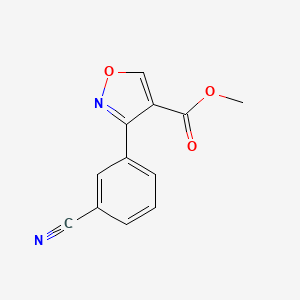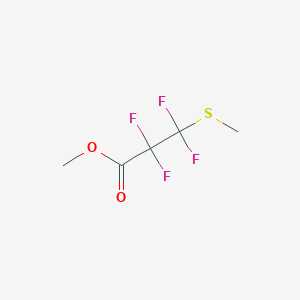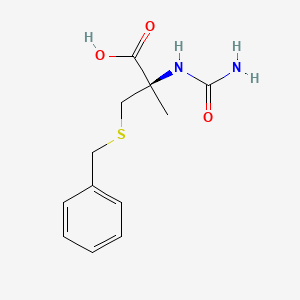![molecular formula C12H20ClNOSi B8675340 tert-butyl-[(2-chloropyridin-4-yl)methoxy]-dimethylsilane](/img/structure/B8675340.png)
tert-butyl-[(2-chloropyridin-4-yl)methoxy]-dimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
tert-Butyl-[(2-chloropyridin-4-yl)methoxy]-dimethylsilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a tert-butyl group, a chloropyridinyl moiety, and a dimethylsilane group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl-[(2-chloropyridin-4-yl)methoxy]-dimethylsilane typically involves the reaction of 2-chloropyridine with tert-butyl-dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
2-chloropyridine+tert-butyl-dimethylsilyl chloridebasethis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates can further optimize the production process.
化学反応の分析
Types of Reactions
tert-Butyl-[(2-chloropyridin-4-yl)methoxy]-dimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The chloropyridinyl moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while oxidation with potassium permanganate can produce a pyridine N-oxide.
科学的研究の応用
tert-Butyl-[(2-chloropyridin-4-yl)methoxy]-dimethylsilane has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of novel materials with unique properties, such as improved thermal stability or enhanced mechanical strength.
Medicinal Chemistry: It is investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for bioactive compounds.
Catalysis: The compound can act as a ligand in catalytic reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
作用機序
The mechanism of action of tert-butyl-[(2-chloropyridin-4-yl)methoxy]-dimethylsilane depends on its specific application. In organic synthesis, the compound can act as a protecting group for sensitive functional groups, preventing unwanted side reactions. In catalysis, it can coordinate to metal centers, stabilizing reactive intermediates and enhancing the efficiency of the catalytic cycle.
類似化合物との比較
Similar Compounds
- tert-Butyl-[(2-chloropyridin-3-yl)methoxy]-dimethylsilane
- tert-Butyl-[(2-chloropyridin-5-yl)methoxy]-dimethylsilane
- tert-Butyl-[(2-chloropyridin-6-yl)methoxy]-dimethylsilane
Uniqueness
tert-Butyl-[(2-chloropyridin-4-yl)methoxy]-dimethylsilane is unique due to the specific positioning of the chloropyridinyl moiety, which can influence its reactivity and the types of reactions it undergoes. The presence of the tert-butyl and dimethylsilane groups also imparts distinct steric and electronic properties, making it a valuable compound in various chemical applications.
特性
分子式 |
C12H20ClNOSi |
|---|---|
分子量 |
257.83 g/mol |
IUPAC名 |
tert-butyl-[(2-chloropyridin-4-yl)methoxy]-dimethylsilane |
InChI |
InChI=1S/C12H20ClNOSi/c1-12(2,3)16(4,5)15-9-10-6-7-14-11(13)8-10/h6-8H,9H2,1-5H3 |
InChIキー |
FYGBOJOVTDLFTN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC(=NC=C1)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(hydroxymethyl)-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B8675261.png)











![5,7-dichloro-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8675370.png)
